![molecular formula C14H17BrO4 B1589225 Diethyl 2-(4-bromobenzyl)malonate CAS No. 70146-78-0](/img/structure/B1589225.png)
Diethyl 2-(4-bromobenzyl)malonate
Overview
Description
Diethyl 2-(4-bromobenzyl)malonate is an organic compound with the molecular formula C14H17BrO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-bromobenzyl group and two ethyl ester groups. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Mechanism of Action
In terms of pharmacokinetics, the compound’s properties such as its solubility, lipophilicity, and molecular weight could influence its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, its solubility could affect its absorption and distribution in the body, while its molecular weight could influence its metabolism and excretion .
The compound’s action and efficacy could also be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(4-bromobenzyl)malonate typically involves the alkylation of diethyl malonate with 4-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, which deprotonates the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 4-bromobenzyl bromide to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(4-bromobenzyl)malonate can undergo various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester functionalities.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted benzyl acetates.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for ester hydrolysis.
Decarboxylation: Heating the compound in the presence of a strong acid or base can induce decarboxylation.
Major Products:
Alkylation: Yields dialkylated malonates.
Hydrolysis: Produces diethyl malonate and 4-bromobenzyl alcohol.
Decarboxylation: Forms substituted benzyl acetates and carbon dioxide.
Scientific Research Applications
Organic Synthesis
Versatile Intermediate
Diethyl 2-(4-bromobenzyl)malonate is utilized as an intermediate in the synthesis of complex organic molecules. Its reactive functional groups allow for the formation of new carbon-carbon bonds, facilitating the synthesis of pharmaceuticals, natural products, and functional materials. For instance, it has been reported to aid in the synthesis of chromanones, which are heterocyclic compounds with potential biological activities .
Reaction Mechanisms
The compound's multiple functional groups enable researchers to study reaction mechanisms involving its ester and benzyl moieties. This investigation provides insights into organic reaction pathways and helps elucidate the reactivity patterns of similar compounds .
Medicinal Chemistry
Pharmaceutical Development
this compound plays a significant role in medicinal chemistry. It has been involved in the synthesis of various therapeutic agents, including compounds with anticancer properties and other biologically active molecules. The presence of the bromine atom enhances its electrophilic character, making it suitable for coupling reactions with nucleophiles .
Enantioselective Synthesis
Chiral Building Blocks
Recent studies have highlighted its use in enantioselective synthesis, particularly in the context of Michael addition reactions. The compound can serve as a substrate for organocatalytic reactions that produce chiral malonates with high enantioselectivity . This application is crucial for developing new drugs that require specific stereochemistry for efficacy.
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
- Synthesis of Chromanones : A research article demonstrated its use in synthesizing chromanones, highlighting its potential biological activities .
- Enantioselective Michael Addition : Another study explored its role as a substrate in enantioselective organocatalytic reactions, showcasing its utility in producing chiral compounds .
- Pharmaceutical Synthesis : The compound has been involved in synthesizing various medicinally relevant compounds, including those targeting cancer and other diseases .
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the bromobenzyl substitution.
Diethyl 2-benzylmalonate: Similar structure but with a benzyl group instead of a 4-bromobenzyl group.
Diethyl 2-(4-chlorobenzyl)malonate: Contains a 4-chlorobenzyl group instead of a 4-bromobenzyl group.
Uniqueness: Diethyl 2-(4-bromobenzyl)malonate is unique due to the presence of the bromine atom, which can participate in further functionalization reactions, such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions. This makes it a valuable intermediate in the synthesis of brominated aromatic compounds .
Biological Activity
Diethyl 2-(4-bromobenzyl)malonate is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a malonate backbone and a bromobenzyl substituent, enhances its reactivity and biological activity. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.
This compound has a molecular formula of and a molecular weight of approximately 329.191 g/mol. The presence of the bromine atom in the para position of the benzyl group increases its electrophilicity, making it a versatile intermediate for various synthetic applications. This compound can undergo transformations to create new carbon-carbon bonds, which is crucial for synthesizing complex organic molecules, including pharmaceuticals and natural products .
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Anticancer Properties : Studies have indicated that derivatives of malonate compounds exhibit anticancer activity. For instance, certain analogs have been synthesized that demonstrate cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance. Inhibitors of this enzyme are considered for therapeutic applications in conditions like glaucoma and epilepsy .
- Synthetic Applications : this compound is utilized as a building block in the synthesis of biologically active marine metabolites and other complex molecules. Its application in synthesizing chromanones, which possess potential biological activities, underscores its significance in drug development .
Case Studies
- Synthesis of Chromanones : A study demonstrated the use of this compound in synthesizing chromanones, which are known for their diverse biological activities including anti-inflammatory and anticancer properties. The synthesis involved multi-step reactions that leveraged the compound’s reactivity .
- Anticancer Activity Assessment : Research conducted on derivatives of diethyl malonate revealed that modifications at the benzyl position could enhance anticancer efficacy. These studies typically involved evaluating cytotoxicity against human cancer cell lines using assays to measure cell viability .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₃H₁₃BrO₄ | Bromobenzyl substituent enhances reactivity | Anticancer properties |
Diethyl Malonate | C₈H₁₄O₄ | Basic malonate structure without substituents | Limited biological activity |
Dimethyl 2-(4-bromophenyl)malonate | C₉H₉BrO₄ | Similar bromophenyl group but different ester | Potential enzyme inhibition |
Diethyl 2-(4-chlorobenzyl)malonate | C₁₃H₁₃ClO₄ | Chlorine instead of bromine affecting reactivity | Varies based on halogen substitution |
Properties
IUPAC Name |
diethyl 2-[(4-bromophenyl)methyl]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUINVWBCZQIJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446228 | |
Record name | diethyl 2-(4-bromobenzyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70146-78-0 | |
Record name | diethyl 2-(4-bromobenzyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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